REACTION_SMILES
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[Cl:11][c:12]1[n:13][cH:14][cH:15][c:16]([N+:18]([O-:19])=[O:20])[cH:17]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([SH:8])[cH:6][cH:7]1.[H-:9].[Na+:10]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][c:16]2[cH:15][cH:14][n:13][c:12]([Cl:11])[cH:17]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccnc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Clc1ccc(Sc2ccnc(Cl)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |